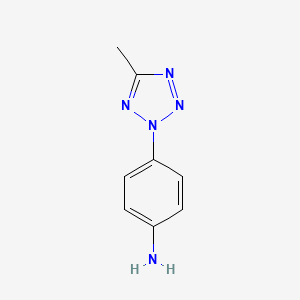

4-(5-methyl-2H-tetrazol-2-yl)aniline

Description

Contextualization within Modern Tetrazole Chemistry and Research

The field of tetrazole chemistry is a dynamic and expanding area of research, with a continuous exploration of novel synthesis methods and applications. numberanalytics.com Modern research trends include the development of "green chemistry" approaches to synthesis, which aim for more sustainable and environmentally friendly processes. numberanalytics.com The study of 4-(5-methyl-2H-tetrazol-2-yl)aniline is situated within this context, as researchers seek to create complex and functionalized tetrazole derivatives. The synthesis of 2,5-disubstituted tetrazoles, such as the compound , is a key area of focus, with methods being developed that are transition metal-free and can proceed under mild conditions. organic-chemistry.org These advancements are crucial for producing such compounds efficiently and safely for various applications, including medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com

Significance of the Tetrazole Moiety as a Nitrogen-Rich Heterocycle in Chemical Sciences

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a structure of considerable importance in the chemical sciences. numberanalytics.comresearchgate.net Its high nitrogen content contributes to a unique electronic environment, influencing its stability, acidity, and reactivity. numberanalytics.com One of the most significant roles of the tetrazole moiety is as a bioisostere for the carboxylic acid group. researchgate.netlifechemicals.comacs.org This means it can be used in drug design to replace a carboxylic acid group, often leading to improved metabolic stability and better pharmacokinetic properties. researchgate.netlifechemicals.com This bioisosteric relationship has been a primary driver for the continued research and application of tetrazoles in the development of new pharmaceuticals. hilarispublisher.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in analogue-based drug discovery. hilarispublisher.com Beyond medicinal chemistry, the nitrogen-rich nature of tetrazoles makes them valuable in materials science, where they are investigated for use in energetic materials and as ligands for creating functional metal-organic frameworks. lifechemicals.comacs.org

Position of this compound within Substituted Aniline (B41778) Derivatives Research

This compound is a member of the broad class of substituted aniline derivatives. Aniline and its derivatives are fundamental building blocks in organic synthesis and are widely used in the manufacturing of pharmaceuticals, dyes, and organometallic complexes. sci-hub.se The amino group on the aniline ring is a key functional group that allows for a wide range of chemical modifications. sci-hub.se Research into substituted anilines often focuses on how different substituents on the aniline ring influence the molecule's chemical and biological properties. For instance, the position of a substituent (ortho, meta, or para) can significantly affect properties like lipophilicity, which is a critical factor in drug design. mdpi.com The presence of the 5-methyl-2H-tetrazol-2-yl group at the para position of the aniline ring in this compound is expected to impart specific electronic and steric properties that can be exploited in various applications, from medicinal chemistry to materials science. beilstein-journals.orgnih.gov

Historical Development and Evolution of Research on 2H-Tetrazoles and their Aniline Conjugates

The history of tetrazole chemistry dates back to 1885, when the first tetrazole derivative was synthesized by the Swedish chemist J.A. Bladin. hilarispublisher.comnih.gov Initially, research into these compounds was limited. However, from the 1950s onwards, interest in tetrazoles grew rapidly as their wide-ranging applications in medicine, agriculture, and materials science became apparent. nih.gov The synthesis of tetrazoles has evolved significantly from early methods that required harsh conditions. numberanalytics.com A key development in tetrazole synthesis is the [3+2] cycloaddition reaction between nitriles and azides, which remains a common method for creating the tetrazole ring. researchgate.netimist.ma

Research into specific isomers, such as 2H-tetrazoles, has also advanced. While the 1H-tautomer is often predominant in solution, the 2H-tautomer can be more stable in the gas phase. nih.govwikipedia.org The development of regioselective synthesis methods has been crucial for obtaining specific isomers like the 2,5-disubstituted 2H-tetrazoles. organic-chemistry.org The conjugation of tetrazoles with anilines represents a strategic approach to combine the desirable properties of both moieties. While specific historical milestones for aniline-tetrazole conjugates are not extensively documented in the provided results, the general timeline of advancements in both tetrazole and aniline chemistry provides the foundation upon which the synthesis and study of compounds like this compound are built.

Strategies for the Formation of the Tetrazole Ring System

The construction of the tetrazole ring is a cornerstone in the synthesis of the target compound. The most prevalent and efficient method for this transformation is the [3+2] cycloaddition reaction between a nitrile and an azide.

[3+2] Cycloaddition Reactions: Principles and Applications

The [3+2] cycloaddition, a type of pericyclic reaction, is the most proficient route to 5-substituted 1H-tetrazoles. This reaction involves the combination of a 1,3-dipole (an azide) with a dipolarophile (a nitrile) to form a five-membered heterocyclic ring. The reaction can be performed with various azide sources, including sodium azide and trimethylsilyl azide.

The mechanism of the metal-catalyzed [3+2] cycloaddition is believed to involve the initial coordination of either the azide or the nitrile to the metal center, which activates the nitrile for nucleophilic attack by the azide. Density functional theory (DFT) calculations suggest a stepwise mechanism involving a nitrile activation step to form an imidoyl azide, which then cyclizes to the tetrazole.

This methodology is broadly applicable to a wide range of organic nitriles, including aryl, vinyl, and alkyl nitriles, allowing for the synthesis of a diverse library of 5-substituted tetrazoles. One-pot transformations of aryl halides to aryl tetrazoles have also been accomplished by combining a palladium-catalyzed cyanation with a subsequent cycloaddition reaction.

Catalyst-Mediated Cycloaddition Approaches for Tetrazole Synthesis (e.g., Nanoparticle Catalysis)

To overcome the high activation energy often associated with [3+2] cycloaddition reactions, various catalysts have been developed. These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis: Transition metal salts and complexes, including those of zinc, copper, and cobalt, have been widely used to catalyze the synthesis of 5-substituted 1H-tetrazoles. For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. Mechanistic studies have revealed the intermediacy of a cobalt(II) diazido complex in the catalytic cycle. Lewis acids are also effective catalysts, as they activate the nitrile moiety towards nucleophilic attack.

Heterogeneous Catalysis and Nanoparticle Catalysis: Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages such as high catalytic activity, selectivity, stability, and recyclability. The large surface area-to-volume ratio of nanoparticles enhances the interaction between the catalyst and reactants, leading to improved reaction rates.

Several types of nanocatalysts have been successfully employed in tetrazole synthesis:

Magnetic Nanoparticles: Fe₃O₄-based nanoparticles, often functionalized with organic ligands or metal complexes (e.g., Fe₃O₄@tryptophan@Ni), are popular due to their easy separation from the reaction mixture using an external magnet.

Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles serve as efficient heterogeneous acid catalysts due to their Lewis acidic surface sites.

Silica-based and Other Supported Nanoparticles: Nanocatalysts supported on materials like silica, metal-organic frameworks (MOFs), and carbon nanotubes have also demonstrated remarkable catalytic activity. For example, Cu(II)-immobilized MOFs and various copper-based nanocomposites have been utilized.

These nanocatalysts facilitate the [3+2] cycloaddition under milder conditions and often in greener solvents, contributing to the development of more sustainable synthetic protocols.

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous | Co(II) complexes, Zn(II) salts | Good activity and mechanistic understanding. | |

| Heterogeneous (Nanoparticles) | Fe₃O₄@tryptophan@Ni, ZnO nanoparticles, Cu(II)-immobilized MOFs | High activity, selectivity, stability, and recyclability. |

Functionalization of the Aniline Ring System

The introduction and subsequent functionalization of the aniline moiety are crucial steps in arriving at the final target structure. This can be achieved either by incorporating the aniline group onto a pre-existing tetrazole ring or by constructing the tetrazole from a substituted aniline precursor.

Introduction of the Aniline Moiety via Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines. Two of the most prominent methods are the Buchwald-Hartwig amination and the Chan-Lam coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand and a base. This method has a broad substrate scope and is tolerant of a wide range of functional groups. For the synthesis of this compound, this could involve the coupling of 2-(4-halophenyl)-5-methyl-2H-tetrazole with an ammonia equivalent or a protected amine.

Chan-Lam Coupling: This copper-catalyzed N-arylation reaction provides an alternative to palladium-based methods. It typically involves the coupling of an N-H containing compound, such as an amine or a heterocycle, with an arylboronic acid. The Chan-Lam coupling is often performed under mild conditions and is tolerant of air and moisture. This approach could be used to couple 5-methyl-2H-tetrazole with a 4-aminophenylboronic acid derivative.

| Coupling Reaction | Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate + Amine | Broad substrate scope, high functional group tolerance. |

| Chan-Lam Coupling | Copper | Arylboronic acid + N-H compound | Mild conditions, air and moisture tolerant. |

Regioselective Substitution Methodologies on the Phenyl Ring

The functionalization of the aniline ring in this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the amino group and the 2-(5-methyl-2H-tetrazol-2-yl) group.

The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The electronic nature of the 2H-tetrazol-2-yl substituent is less well-documented in terms of its directing effect in electrophilic aromatic substitution. However, considering the electronegativity of the nitrogen atoms, it is likely to be an electron-withdrawing group, which would typically be deactivating and meta-directing.

When both an activating and a deactivating group are present on an aromatic ring, the position of electrophilic attack is primarily determined by the activating group. Therefore, in this compound, electrophilic substitution is expected to occur at the positions ortho to the strongly activating amino group (i.e., positions 3 and 5).

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. It is important to note that the amino group can interfere with the Lewis acid catalyst in Friedel-Crafts reactions, often requiring a protecting group strategy.

Methylation of the Tetrazole Core and Related N-Alkylation Processes

The alkylation of the tetrazole ring is a key step in the synthesis of 2,5-disubstituted tetrazoles like this compound. A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the tetrazole ring, leading to a mixture of isomers.

The regioselectivity of tetrazole alkylation is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, the base, and the reaction temperature. Generally, higher temperatures tend to favor N-1 substitution. The nature of the reacting species, which can range from the free tetrazolide anion to various ion pairs, also plays a crucial role.

For the synthesis of the desired N-2 isomer, specific conditions can be employed. Mechanochemical conditions, for instance, have been shown to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. The choice of the grinding auxiliary in mechanochemical reactions can influence the ion pair formation and thus the regioselectivity.

In the context of synthesizing this compound, the methylation of a 4-(5-H-tetrazol-2-yl)aniline precursor would be a critical step. The reaction would likely involve the deprotonation of the tetrazole N-H with a suitable base, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate. Careful optimization of the reaction conditions would be necessary to maximize the yield of the desired N-2 methylated product over the N-1 isomer.

An in-depth analysis of the synthetic pathways and subsequent chemical alterations of this compound and associated structural frameworks reveals sophisticated strategies aimed at optimizing production and diversifying molecular structures for various applications. Research into this area focuses on enhancing the efficiency of synthesis for the foundational molecules and exploring a wide array of post-synthetic modifications to generate novel derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyltetrazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-10-12-13(11-6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRHVEKADLWUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 5 Methyl 2h Tetrazol 2 Yl Aniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton and carbon framework of a molecule. For 4-(5-methyl-2H-tetrazol-2-yl)aniline, ¹H and ¹³C NMR spectra provide direct evidence for the presence of the aniline (B41778) and methyl-tetrazole moieties and their specific connectivity.

In the ¹H NMR spectrum, the aniline portion is expected to exhibit a characteristic AA'BB' system for the aromatic protons, appearing as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the phenyl ring ortho to the amino group are shielded relative to those ortho to the electron-withdrawing tetrazole ring. The amino group protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. A sharp singlet corresponding to the three protons of the methyl group attached to the tetrazole ring is also expected, typically in the upfield region (δ 2.3-2.6 ppm).

The ¹³C NMR spectrum provides complementary information. It will show distinct signals for each carbon atom in the molecule. The carbon atom of the methyl group will appear at high field (low δ value). The four aromatic carbons of the aniline ring will have characteristic shifts, which can be precisely assigned with the help of 2D-NMR techniques. The carbon atom of the tetrazole ring (C5) is expected to have a chemical shift in the range of δ 150-165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aniline -NH₂ | broad singlet | - |

| Aromatic C-H (ortho to -NH₂) | ~6.7 (d) | ~114 |

| Aromatic C-H (ortho to Tetrazole) | ~7.8 (d) | ~128 |

| Aromatic C (ipso to -NH₂) | - | ~150 |

| Aromatic C (ipso to Tetrazole) | - | ~125 |

| Tetrazole -CH₃ | ~2.5 (s) | ~12 |

Note: Values are estimates based on aniline derivatives and substituted tetrazoles. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are crucial for correlating proton signals with their directly attached carbon atoms. unimi.it Heteronuclear Multiple Bond Correlation (HMBC) experiments can further establish the connectivity by showing correlations between protons and carbons over two or three bonds, for instance, confirming the connection between the aniline ring protons and the tetrazole ring carbon. Such 2D-NMR experiments are vital for distinguishing between isomers and confirming the substitution pattern unambiguously. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound will display absorption bands corresponding to the vibrations of the aniline and tetrazole rings.

The aniline moiety is characterized by several key vibrations. The N-H stretching of the primary amine group typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-N stretching vibration of the aryl amine is expected around 1265-1282 cm⁻¹. materialsciencejournal.org In-plane bending and ring vibrations of the benzene (B151609) ring also produce characteristic bands in the fingerprint region (below 1600 cm⁻¹). materialsciencejournal.org

The tetrazole ring contributes its own set of characteristic vibrations. These include ring stretching modes (C=N and N=N) which are often found in the 1385-1500 cm⁻¹ range. acgpubs.org Additional characteristic bands for the tetrazole ring structure can be found between 990 cm⁻¹ and 1250 cm⁻¹. acgpubs.org The vibrations associated with the methyl group, such as symmetric and asymmetric C-H stretching, will appear around 2900-3000 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2900 - 3000 | C-H Stretch | Methyl Group (-CH₃) |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1385 - 1500 | N=N and C=N Stretch | Tetrazole Ring |

| 1250 - 1300 | C-N Stretch | Aryl Amine |

Analysis of these vibrational frequencies, aided by computational studies, allows for a detailed understanding of the molecule's bonding and functional group composition. uc.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light corresponding to electronic transitions. For this compound, the spectrum is expected to be dominated by π→π* transitions within the extended conjugated system formed by the phenyl ring and the tetrazole heterocycle.

The presence of the electron-donating amino group and the aromatic tetrazole system attached to the benzene ring creates a conjugated system that absorbs in the UV region. The spectrum would likely show one or more strong absorption bands. In related mesoionic tetrazole compounds, solvatochromism (a shift in the absorption maximum depending on the polarity of the solvent) has been observed, indicating changes in the electronic distribution of the ground and excited states. beilstein-journals.org A similar effect could be anticipated for the title compound.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

|---|

Analyzing the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands helps to characterize the electronic properties and extent of conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Determination (e.g., ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

For this compound (C₈H₉N₅), the protonated molecular ion [M+H]⁺ would have a predicted m/z of 176.0931. uni.lu

The fragmentation of aryl-tetrazoles under mass spectrometric conditions is often characterized by the facile loss of a neutral molecule of nitrogen (N₂; 28 Da). nih.gov This is a common and diagnostic fragmentation pathway for the tetrazole ring. For the title compound, the protonated molecule would be expected to first lose N₂ to form a highly stable nitrilium ion intermediate, which would likely be the base peak in the spectrum. This fragmentation pattern has been observed in very close analogs like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, where the [M+H-N₂]⁺ ion is the most abundant. mdpi.com Further fragmentation could involve the loss of another nitrogen molecule or fragmentation of the aniline portion of the molecule.

Table 4: Predicted ESI-MS Fragmentation Pathway for this compound

| m/z (Predicted) | Proposed Ion Formula | Proposed Structure / Origin |

|---|---|---|

| 176.0931 | [C₈H₁₀N₅]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 148.0871 | [C₈H₁₀N₃]⁺ | [M+H-N₂]⁺ (Base Peak) |

The detailed analysis of these fragmentation pathways provides strong corroborating evidence for the proposed molecular structure.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure Determination

When a compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not available, analysis of related heterocyclic structures demonstrates the power of this method. mdpi.com An X-ray analysis would confirm the planarity of the tetrazole and aniline rings and determine the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the aniline N-H protons and nitrogen atoms of the tetrazole ring on adjacent molecules. This information is crucial for understanding the solid-state properties of the material.

Table 5: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., triclinic, P-1). mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal. mdpi.com |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsional Angles (°) | Dihedral angles defining molecular conformation. |

Comprehensive Multi-Spectroscopic Approaches for Rigorous Structural Confirmation

The definitive structural elucidation of this compound is not achieved by any single technique but by the comprehensive and synergistic interpretation of data from multiple spectroscopic methods. This integrated approach ensures a rigorous and unambiguous structural assignment.

Computational Chemistry and Theoretical Investigations of 4 5 Methyl 2h Tetrazol 2 Yl Aniline

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. elixirpublishers.comacs.orgnih.govmdpi.com It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 4-(5-methyl-2H-tetrazol-2-yl)aniline. DFT calculations are employed to determine optimized geometries, electronic properties, and spectroscopic parameters.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and kinetic stability. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. acs.org

For this compound, the electronic structure is influenced by the electron-donating aniline (B41778) moiety and the electron-withdrawing tetrazole ring. rsc.org Computational studies on analogous structures show that the HOMO is typically localized on the electron-rich aniline ring and the nitrogen atom of the amino group. Conversely, the LUMO is predominantly distributed over the π-system of the electron-deficient tetrazole ring. acs.org This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: The values presented are typical ranges for similar phenyltetrazole derivatives calculated using DFT methods and serve as an estimation for this compound. acs.orgmdpi.com

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the most stable structure of the molecule. mdpi.com For this compound, key structural features include the planar geometry of the tetrazole ring and the conformation defined by the torsion angle between the phenyl and tetrazole rings. researchgate.net

Conformational analysis involves studying the energy of the molecule as a function of the rotation around single bonds. chemistrysteps.comlumenlearning.com The rotation around the C-C single bond connecting the aniline and tetrazole rings is of particular interest. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the tetrazole ring, the lowest-energy conformation is expected to be non-planar, with a significant dihedral angle between the planes of the two rings. This twisting minimizes repulsive forces and stabilizes the molecule.

| Structural Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| N1-N2 (tetrazole) | ~1.37 | - |

| N2-C5 (tetrazole) | ~1.33 | - |

| C-C (phenyl-tetrazole link) | ~1.48 | - |

| C-N-N (tetrazole ring) | ~108-112 | - |

| N-C-N (tetrazole ring) | ~105-109 | - |

Note: These geometric parameters are based on DFT calculations and X-ray diffraction data from structurally related 2,5-disubstituted tetrazoles. researchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. elixirpublishers.compnrjournal.com

Infrared (IR) Frequencies : Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic frequencies would include N-H stretching vibrations from the aniline amino group (around 3300-3500 cm⁻¹), aromatic C=C stretching vibrations (around 1600 cm⁻¹), and a series of complex vibrations characteristic of the tetrazole ring skeleton (typically in the 900-1400 cm⁻¹ range). mdpi.compnrjournal.comnih.gov

UV-Vis Absorption : Time-dependent DFT (TD-DFT) can predict electronic transitions. The absorption spectrum is expected to be dominated by π→π* transitions within the aromatic systems. The HOMO-LUMO energy gap provides a first approximation of the lowest energy electronic transition.

Nuclear Magnetic Resonance (NMR) Chemical Shifts : DFT can accurately predict ¹H and ¹³C NMR chemical shifts. A key feature for differentiating isomers is the chemical shift of the C5 carbon of the tetrazole ring. In 2,5-disubstituted tetrazoles, this carbon signal is typically found further downfield (at a higher ppm value) compared to the corresponding 1,5-disubstituted isomer. researchgate.netnih.gov The methyl group protons would appear as a singlet, while the aromatic protons would show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹³C | Tetrazole C5 | ~160 - 165 |

| ¹³C | Phenyl C-NH₂ | ~145 - 150 |

| ¹³C | Methyl C | ~10 - 15 |

| ¹H | Aromatic C-H | ~6.7 - 7.8 |

| ¹H | Amine N-H₂ | ~3.5 - 4.5 (solvent dependent) |

| ¹H | Methyl C-H₃ | ~2.5 - 2.7 |

Note: These are estimated chemical shift ranges based on computational and experimental data for analogous compounds. researchgate.netnih.govresearchgate.net

Tautomerism and Isomerism Studies of the Tetrazole Ring (e.g., 1H- vs. 2H- forms, N-methylation effects)

Unsubstituted and 5-substituted tetrazoles can exist in two predominant tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Computational studies have shown that the relative stability of these tautomers depends on the physical state and environment; the 2H-form is generally more stable in the gas phase, whereas the 1H-form is often favored in polar solvents and the crystalline state. mdpi.com

However, in this compound, the issue of tautomerism is resolved by the presence of a methyl group on the N2 nitrogen of the tetrazole ring. This N-methylation "locks" the ring into the 2H-isomeric form, preventing the prototropic shifts that would lead to tautomerization. The synthesis of such a compound often yields a mixture of the 2,5-disubstituted and 1,5-disubstituted regioisomers, which possess distinct electronic and steric properties that can be differentiated and characterized using computational methods and spectroscopy. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational dynamics and intermolecular interactions of a molecule in a defined environment, such as in solution or interacting with a biological target. nih.gov

For this compound, MD simulations could be used to explore its behavior in an aqueous environment. The simulations would likely show the aniline's -NH₂ group acting as a hydrogen bond donor, while the electron-rich nitrogen atoms of the tetrazole ring act as hydrogen bond acceptors. acs.org Such studies are crucial for understanding how the molecule might orient itself in the active site of a protein, which is vital for applications in drug design, a field where tetrazole derivatives are common. nih.gov

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution Studies

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. soton.ac.uk It is calculated to predict how molecules will interact with each other, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites for nucleophilic and electrophilic attack, respectively.

In an ESP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the nitrogen atoms of the tetrazole ring due to their lone pairs of electrons. researchgate.net This makes the tetrazole ring a primary site for interacting with electrophiles or forming hydrogen bonds. Conversely, the most positive potential (colored blue) would be located around the hydrogen atoms of the aniline's amino group, making them likely hydrogen bond donors. The charge distribution analysis provides a chemical basis for understanding the intermolecular interactions observed in MD simulations and in experimental contexts.

Despite a comprehensive search for computational and theoretical investigations into this compound, no specific scholarly articles detailing the theoretical prediction of its chemical reactivity, stability, or the correlation of theoretical data with experimental spectroscopic and structural observations were found.

General principles of computational chemistry suggest that theoretical predictions for this compound would involve methods like Density Functional Theory (DFT) to calculate quantum chemical parameters. These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, electronegativity, and global hardness, would provide insights into the molecule's reactivity and stability. Molecular Electrostatic Potential (MEP) maps would likely be generated to visualize electron density and predict sites susceptible to electrophilic and nucleophilic attack.

Furthermore, a correlation of theoretical data with experimental observations would typically involve comparing computationally predicted vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts with experimentally measured values. Theoretical calculations of bond lengths, bond angles, and dihedral angles would also be compared with data obtained from X-ray crystallography to validate the computational model and provide a deeper understanding of the compound's three-dimensional structure.

However, without specific research literature on this compound, it is not possible to provide detailed research findings, data tables, or a thorough analysis as requested in the article outline. The scientific community has not yet published dedicated studies on the computational chemistry of this particular compound that are publicly accessible.

Chemical Reactivity and Transformation Mechanisms of 4 5 Methyl 2h Tetrazol 2 Yl Aniline and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group (-NH₂) of the aniline (B41778) ring is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Since the para position is occupied by the tetrazole substituent, electrophiles will be directed to the positions ortho to the amino group (positions 2 and 6 on the phenyl ring).

Common electrophilic substitution reactions include:

Halogenation: Reaction with bromine or chlorine would likely yield 2-bromo- or 2,6-dibromo-4-(5-methyl-2H-tetrazol-2-yl)aniline.

Nitration: Nitration would introduce a nitro group at the ortho position, though the reaction conditions must be carefully controlled to avoid oxidation of the amino group.

Sulfonation: Treatment with sulfuric acid would lead to the formation of the corresponding sulfonic acid derivative.

The tetrazole ring itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. However, the strong activating effect of the amino group overcomes this deactivation, dictating the regioselectivity of the reaction.

Cycloaddition Reactions Involving the Tetrazole Moiety as a Diene or Dipolarophile

Tetrazoles are well-known precursors for 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net Upon photochemical irradiation, diaryltetrazoles can extrude a molecule of nitrogen (N₂) to generate a highly reactive nitrile imine intermediate. This intermediate can then undergo a [3+2] cycloaddition reaction with a dipolarophile, such as an alkene or alkyne, to form pyrazoline or pyrazole (B372694) derivatives, respectively. acs.orgnih.gov

For 4-(5-methyl-2H-tetrazol-2-yl)aniline, this process would involve:

Photoactivation: UV irradiation of the tetrazole ring.

Nitrogen Extrusion: Loss of N₂ to form a reactive nitrile imine.

Cycloaddition: Reaction with a suitable alkene to yield a fluorescent pyrazoline product. nih.gov

This photoinduced reaction, often termed "photoclick chemistry," allows for spatiotemporal control, making it a valuable tool in bioorthogonal labeling and materials science. acs.org The reaction kinetics can be exceptionally fast, with some tetrazole-alkene ligations having second-order rate constants in the range of 11,400 to 39,200 M⁻¹s⁻¹. nih.gov

Table 1: Reactivity Comparison in Tetrazole-Alkene Cycloaddition

| Tetrazole Derivative | Alkene Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |

|---|---|---|---|

| Sterically Shielded Diphenyltetrazole | Spirohexene (Sph) | ~670 - 2300 | Baseline |

| Sterically Shielded Diphenyltetrazole | Bicyclononyne (BCN) | 11,400 - 39,200 | ~15-17 times faster than Sph |

This table presents generalized kinetic data for advanced tetrazole derivatives to illustrate the rapid nature of photoinduced cycloaddition reactions, as specific data for this compound is not available. Data sourced from studies on related systems. nih.gov

Thermal and Photochemical Decomposition Pathways and Product Characterization

The decomposition of tetrazoles is a key aspect of their chemistry, driven by the thermodynamic favorability of releasing molecular nitrogen. nih.gov

Thermal Decomposition: When heated, tetrazole derivatives typically decompose through the cleavage of the ring. researchgate.net For many substituted tetrazoles, thermal degradation occurs at temperatures between 190–240 °C. researchgate.netresearchgate.net The process is exothermic and results in the loss of N₂. Theoretical studies suggest that the decomposition mechanism can be complex, potentially involving tautomeric equilibria and the formation of intermediates like nitrile imines or diazo compounds before nitrogen loss. acs.orgresearchgate.net The final organic products can vary but may include isonitriles or other rearranged species. researchgate.net

Photochemical Decomposition: As mentioned previously, photolysis is a milder method for decomposing tetrazoles and is a cornerstone of their use in cycloaddition reactions. nih.govresearchgate.net The primary pathway involves the formation of a nitrile imine. The structure of the substituents on the tetrazole ring strongly influences the nature and stability of the resulting photoproducts. nih.gov

Table 2: General Decomposition Characteristics of Phenyltetrazole Derivatives

| Decomposition Method | Typical Temperature Range | Key Intermediate | Primary Gaseous Product | Potential Organic Products |

|---|---|---|---|---|

| Thermal | 190 - 240 °C | Varies (e.g., diazo compounds) | N₂ | Isonitriles, rearranged heterocycles |

| Photochemical | Ambient (with UV light) | Nitrile Imine | N₂ | Cycloadducts (if trapped), nitriles |

This table summarizes general findings on the decomposition of phenyl-substituted tetrazoles. nih.govresearchgate.net

Investigation of Reaction Kinetics and Thermodynamics of Chemical Transformations

The kinetics and thermodynamics of tetrazole reactions are of significant interest, particularly for their application as high-energy materials and in bioorthogonal chemistry.

Kinetics: The rate of tetrazole decomposition or reaction is highly dependent on substitution and the method of initiation (thermal vs. photochemical). For thermal decomposition, activation energies for various tetrazole derivatives have been determined. For example, the activation energy for the melt-phase decomposition of some N-(pyrazolyl)tetrazoles ranges from 117-127 kJ mol⁻¹. researchgate.net In cycloaddition reactions, the kinetics are influenced by the electronic properties of the tetrazole and the strain of the dipolarophile, with highly strained alkenes like bicyclononyne (BCN) reacting significantly faster than less strained ones. nih.gov

Thermodynamics: Tetrazoles are characterized by a high positive enthalpy of formation due to the high nitrogen content and ring strain. nih.gov This stored chemical energy is released during decomposition, making the formation of N₂ a thermodynamically favorable process. The thermal stability of tetrazole derivatives is a critical parameter, and studies often use techniques like Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and the heat released during the process. researchgate.net

Design and Synthesis of Advanced Tetrazole Aniline Derivatives for Research Applications

Principles for Modulating Tetrazole N-Substitution to Influence Reactivity and Properties

The reactivity and physicochemical properties of the tetrazole ring are significantly influenced by the position of substitution on its nitrogen atoms. For a 5-substituted tetrazole, such as the 5-methyltetrazole (B45412) moiety in 4-(5-methyl-2H-tetrazol-2-yl)aniline, substitution can occur at either the N1 or N2 position, leading to distinct isomers with different characteristics. The modulation of this N-substitution is a critical principle in the design of tetrazole-containing compounds for specific research applications.

The synthesis of N-substituted tetrazoles often involves the alkylation of a 5-substituted tetrazole. This process can yield a mixture of 1,5-disubstituted and 2,5-disubstituted isomers. The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the alkylating agent and the substituent at the C5 position. For instance, alkylation of 5R-tetrazoles with alcohols and olefins in acidic media is a regioselective method for synthesizing 2,5-disubstituted tetrazoles core.ac.uk. In the case of 5-methyltetrazole, alkylation can produce a mixture of 1- and 2-isomers, whereas for tetrazoles with electron-withdrawing groups like 5-phenyl or 5-trifluoromethyl, the formation of 2-isomers is predominantly observed core.ac.uk.

Furthermore, the choice of N-substituent can serve as a protecting group strategy. A tert-butyl group, for example, can be selectively introduced at the N2 position and later removed under relatively mild conditions, providing a convenient method for preparing 1-alkyltetrazoles core.ac.uk. The ability to control the N-substitution pattern is therefore a powerful tool for fine-tuning the molecular properties and reactivity of tetrazole derivatives for advanced research applications numberanalytics.com.

Table 1: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles This table summarizes how different substituents at the C5 position can direct alkylation to the N1 or N2 position, influencing the properties of the resulting isomer.

| C5-Substituent (R) | Typical Reaction Condition | Predominant Isomer(s) | Rationale/Reference |

|---|---|---|---|

| Methyl | Alkylation in acidic media | Mixture of 1- and 2-isomers | The small alkyl group offers little steric or electronic bias. core.ac.uk |

| Phenyl | Alkylation in acidic media | 2-isomer | The electron-withdrawing nature of the phenyl group favors substitution at the N2 position. core.ac.uk |

| Trifluoromethyl (CF3) | Alkylation in acidic media | 2-isomer | The strong electron-withdrawing CF3 group strongly directs substitution to the N2 position. core.ac.uk |

Rational Design of Phenyl Ring Substituents for Targeted Chemical Research

The rational design of substituents on the phenyl ring of an aniline (B41778) derivative is a cornerstone of modern chemical and medicinal chemistry research. By strategically modifying the electronic and steric properties of the phenyl ring, researchers can fine-tune the physicochemical properties of the entire molecule, such as its basicity (pKa), reactivity, and intermolecular interactions. journaleras.comresearchgate.netresearchgate.net

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase the electron density on the phenyl ring and the amino group, thereby increasing the aniline's basicity (higher pKa). researchgate.netresearchgate.net Conversely, EWGs, like nitro (-NO2) or cyano (-CN), pull electron density away from the ring and the amino group, making the aniline less basic (lower pKa). researchgate.netresearchgate.net These electronic effects directly impact the C-N bond length and the geometry of the amino group relative to the plane of the benzene (B151609) ring. researchgate.netjournaleras.com

The Hammett equation provides a quantitative framework for correlating these substituent effects with reaction rates and equilibrium constants. researchgate.net Electron-donating substituents generally increase the C-N bond length and the out-of-plane angle of the NH2 group, while electron-withdrawing groups have the opposite effect, favoring more planar structures. researchgate.netresearchgate.net This modulation of molecular geometry and electronic distribution is critical for optimizing interactions with biological targets or for controlling the outcome of chemical reactions. For example, designing a molecule to fit into a specific protein binding pocket may require adjusting substituent size and electronic character to achieve complementary hydrophobic, polar, or charged interactions. acs.org

In the context of this compound, substituents on the phenyl ring (other than the tetrazolyl group) would primarily modulate the properties of the aniline nitrogen. This could be leveraged to alter its nucleophilicity for subsequent synthetic transformations or to modify its hydrogen bonding capabilities in a larger molecular assembly. The choice of substituent—whether it's a halogen, alkyl, or nitro group—can be guided by the desired outcome, be it enhancing biological activity or tuning material properties. science.govresearchgate.net

Table 2: Influence of Phenyl Ring Substituents on Aniline Properties This interactive table illustrates how different types of substituents on the phenyl ring can alter key physicochemical properties of the aniline moiety.

| Substituent Type | Example Group | Effect on Electron Density of Ring | Effect on Aniline pKa | Effect on C-N Bond Length | Reference |

|---|---|---|---|---|---|

| Strongly Electron-Donating | -NH2, -OH | Increases | Increases | Increases | researchgate.netresearchgate.net |

| Electron-Donating | -OCH3, -CH3 | Increases | Increases | Increases | researchgate.netresearchgate.net |

| Halogen (Weakly Withdrawing) | -F, -Cl, -Br | Decreases | Decreases | Decreases | researchgate.netresearchgate.net |

| Strongly Electron-Withdrawing | -CN, -NO2, -CF3 | Decreases | Decreases | Decreases | researchgate.netresearchgate.net |

Strategies for Incorporating this compound into Complex Molecular Architectures

Incorporating specific scaffolds like this compound into larger, more complex molecules is a central task in drug discovery and materials science. A prominent and efficient strategy involves using the core scaffold as a versatile building block in multicomponent reactions (MCRs). beilstein-journals.orgnih.gov MCRs are convergent chemical reactions where three or more starting materials react to form a single product, incorporating the majority of the atoms from the reactants. nih.gov

A novel approach involves the functionalization of the tetrazole moiety itself to create a reactive handle for MCRs. For instance, tetrazole aldehydes can be synthesized and used as building blocks in reactions like the Passerini and Ugi three- and four-component reactions. beilstein-journals.orgbeilstein-archives.orgnih.gov This strategy allows for the rapid generation of molecular diversity and complexity from simple, readily available starting materials. nih.govresearchgate.net By preparing a derivative of this compound that contains a reactive group (e.g., converting the aniline to an isocyanide or another suitable functional group), it can be directly integrated into such MCRs. This "building block approach" offers a powerful and flexible method for embedding the tetrazole-aniline motif into diverse molecular libraries for screening purposes. beilstein-journals.orgrug.nl

The aniline functional group of this compound is another key point for elaboration. It can readily undergo a wide range of classical organic reactions, including:

Amide bond formation: Coupling the aniline with carboxylic acids or their derivatives to form amides. This is one of the most common reactions in medicinal chemistry.

Reductive amination: Reacting the aniline with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

N-Arylation/Alkylation: Forming new C-N bonds through reactions like the Buchwald-Hartwig amination to connect the aniline nitrogen to other aromatic or aliphatic systems.

Diazotization: Converting the aniline to a diazonium salt, which can then be transformed into a wide variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

These synthetic handles allow for the strategic and controlled assembly of complex architectures where the this compound unit serves as a core structural element. The choice of strategy depends on the desired final structure and the compatibility of the functional groups present in the coupling partners.

Bioisosteric Replacement Strategies in Molecular Design and Their Chemical Implications

Bioisosterism is a fundamental strategy in medicinal chemistry used to design new molecules by replacing a functional group with another that has similar physicochemical properties, leading to comparable biological activity. drughunter.com The 5-substituted-1H-tetrazole ring is one of the most successful and widely used non-classical bioisosteres for the carboxylic acid group. researchgate.nettandfonline.comrsc.org This replacement is effective because the tetrazolate anion and the carboxylate anion share key similarities.

Chemical and Physical Similarities:

Acidity: 5-substituted 1H-tetrazoles have pKa values (typically 4.5–4.9) that are very similar to those of carboxylic acids (pKa 4.2–4.5), ensuring they are also ionized at physiological pH. acs.orgrug.nl

Size and Geometry: The tetrazole ring is comparable in size to a carboxylic acid group and possesses a planar structure. acs.orgrug.nl The spatial arrangement of its nitrogen lone pairs allows it to engage in similar electrostatic and hydrogen bonding interactions with biological targets as a carboxylate. acs.orgnih.gov

Charge Delocalization: Both anions can effectively delocalize the negative charge over several atoms, which is favorable for receptor-ligand interactions. rug.nl

Chemical Implications and Advantages of Replacement: Replacing a carboxylic acid with a tetrazole has significant chemical implications that can be advantageous in drug design:

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid moiety. Carboxylic acids can be susceptible to metabolic transformations in the liver, while tetrazoles are more robust. tandfonline.com

Increased Lipophilicity: The tetrazolate anion is typically more lipophilic than the corresponding carboxylate. acs.org This can improve a compound's ability to cross biological membranes and may enhance oral bioavailability. researchgate.nettandfonline.com

Interaction with Targets: While the interactions are similar, the hydrogen bonding environment around a tetrazole extends further from the core of the molecule compared to a carboxylate. nih.gov This can sometimes lead to optimized interactions with a biological target, potentially increasing potency. drughunter.com

However, the success of a bioisosteric replacement is not guaranteed and is highly context-dependent. drughunter.comacs.org The subtle differences in size, electronic distribution, and hydrogen bonding capacity can sometimes lead to a decrease in activity. acs.org Therefore, the replacement of a carboxylic acid with a tetrazole is a rational design strategy that must be empirically tested for each specific application. rsc.org

Table 3: Comparison of Carboxylic Acid and 5-Substituted 1H-Tetrazole as Bioisosteres This table provides a side-by-side comparison of the key properties of carboxylic acids and their tetrazole bioisosteres, highlighting the rationale for their interchangeability in molecular design.

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN4H) | Implication for Molecular Design |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Both are anionic at physiological pH, allowing for similar ionic interactions. acs.orgrug.nl |

| Lipophilicity of Anion | Lower | Higher | Tetrazole may improve membrane permeability and bioavailability. researchgate.netacs.org |

| Metabolic Stability | Susceptible to biological transformations (e.g., glucuronidation). nih.gov | Generally resistant to metabolic degradation. tandfonline.com | Tetrazole can lead to a longer half-life and improved pharmacokinetic profile. rug.nl |

| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor, with a more extended interaction field. nih.gov | Both can form crucial interactions with targets, but tetrazole's geometry can sometimes optimize binding. drughunter.comnih.gov |

| Structure | Planar | Planar aromatic ring | Similar size and shape allow for fitting into the same binding sites. rug.nl |

Advanced Methodologies and Future Perspectives in 4 5 Methyl 2h Tetrazol 2 Yl Aniline Research

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 2,5-disubstituted tetrazoles, such as 4-(5-methyl-2H-tetrazol-2-yl)aniline, is a key focus of contemporary organic chemistry. Traditional synthetic routes often require harsh conditions or stoichiometric reagents, leading to challenges in yield, selectivity, and sustainability. The development of novel catalytic systems is addressing these limitations by offering milder, more efficient, and environmentally benign alternatives.

Recent research has highlighted the utility of various metal-based catalysts. For instance, copper(I) oxide (Cu₂O) has been successfully employed as a catalyst for the aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids. rsc.orgnih.gov This method represents a green and atom-efficient pathway to 2,5-disubstituted tetrazoles, utilizing environmentally benign O₂ as the oxidant and avoiding the need for harsh additives. rsc.orgnih.gov Similarly, cobalt-catalyzed hydroamination of nonactivated olefins with 5-substituted tetrazoles provides a novel route to 2,5-disubstituted tetrazoles under mild conditions, which is particularly advantageous for substrates with acid-labile functional groups. jst.go.jp

Nanomaterial-based catalysts are also gaining significant traction due to their high surface-area-to-volume ratio, ease of recovery, and reusability. nih.govrsc.org Various nano-catalysts, including those based on copper, magnetic iron oxides, and other supported nanomaterials, have been developed for the green synthesis of tetrazole derivatives. nih.govrsc.orgtandfonline.com These catalysts often facilitate reactions under milder conditions and in shorter timeframes compared to conventional systems. For example, a biosynthesized Ag/Sodium Borosilicate nanocomposite has been shown to be an effective and recyclable catalyst for the synthesis of 1-substituted tetrazoles. acs.org

The table below summarizes some of the novel catalytic systems being explored for the synthesis of disubstituted tetrazoles.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Copper-Based | Cu₂O | Aerobic oxidative cross-coupling | Green, atom-efficient, uses O₂ as oxidant. rsc.orgnih.gov |

| Cobalt-Based | Optically active cobalt complexes | Intermolecular hydroamination | Mild conditions, high regioselectivity for 2,5-isomers, enables asymmetric synthesis. jst.go.jp |

| Silver-Based | Silver catalyst | [3+2] cycloaddition | Improved approach for functionalized 2,5-disubstituted tetrazoles. thieme.de |

| Nanomaterials | Fe₃O₄-adenine-Zn | [3+2] cycloaddition | High yield, reusability, environmentally benign. nih.gov |

| Nanocomposites | Ag/Sodium Borosilicate | Cycloaddition | Recyclable, high yields, short reaction times, environmentally friendly conditions. acs.org |

These advancements in catalysis are crucial for the large-scale, cost-effective, and sustainable production of this compound and its analogs for various applications.

High-Throughput Screening Methodologies in Chemical Synthesis and Characterization

High-throughput screening (HTS) or high-throughput experimentation (HTE) is a powerful methodology that utilizes automation, miniaturization, and parallel processing to rapidly test a large number of experimental conditions. sigmaaldrich.comyoutube.comscienceintheclassroom.org Originally developed for drug discovery, its application has expanded to chemical synthesis for reaction optimization and catalyst discovery. For a compound like this compound, HTS can accelerate the identification of optimal synthetic conditions, leading to improved yields and purity while minimizing waste.

The HTS workflow typically involves:

Miniaturization: Reactions are conducted on a nanomole scale in microplates (e.g., 1536-well plates), drastically reducing the consumption of valuable starting materials and reagents. scienceintheclassroom.org

Automation: Robotic liquid handlers and automated systems perform reagent dispensing, reaction setup, and sample preparation, ensuring high precision and reproducibility while operating 24/7. youtube.comscienceintheclassroom.org

Parallel Synthesis: Hundreds or thousands of reactions with varying catalysts, solvents, bases, or temperatures can be run simultaneously. sigmaaldrich.comscienceintheclassroom.org

Rapid Analysis: Advanced analytical techniques, primarily mass spectrometry-based methods, are used to quickly analyze the outcome of each reaction. scienceintheclassroom.org

For the synthesis of tetrazole libraries, HTS platforms can efficiently screen combinations of anilines, catalysts, and other reagents to quickly map reaction landscapes. For characterization, techniques such as differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) can be integrated into the workflow to screen the synthesized compounds for desired properties, such as binding affinity to a biological target, without the need for purification of the crude reaction mixtures. nih.gov

The table below outlines the key components and benefits of applying HTS to chemical synthesis.

| HTS Component | Description | Advantages in Tetrazole Synthesis |

| Miniaturized Reaction Vessels | 96, 384, or 1536-well plates. | Conserves precious substrates and reagents; reduces waste. scienceintheclassroom.org |

| Robotic Liquid Handling | Automated dispensing of nanoliter to microliter volumes. | High precision and accuracy; enables complex experimental designs. scienceintheclassroom.org |

| Parallel Reaction Setup | Simultaneous execution of numerous distinct reactions. | Rapidly identifies optimal reaction conditions (catalyst, solvent, temperature). sigmaaldrich.com |

| Automated Analysis | Integration with mass spectrometry, UPLC, or spectroscopic methods. | Fast and reliable quantification of product formation. scienceintheclassroom.org |

| Data Processing Software | Specialized software for experimental design and data analysis. | Efficiently processes large datasets to identify successful "hits". youtube.com |

By adopting HTS, researchers can significantly accelerate the discovery and optimization phases of synthesizing novel tetrazole derivatives, including this compound.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Key applications of AI/ML in this field include:

Property Prediction: ML models can be trained on large databases of known molecules to predict a wide range of properties for new or hypothetical compounds. mdpi.com This includes physicochemical properties (e.g., solubility, melting point), biological activity (e.g., bioactivity, toxicity), and ADME (absorption, distribution, metabolism, and excretion) profiles. arxiv.orgmdpi.com For instance, an ML model could predict the potential biological activity of derivatives of this compound by analyzing their structural features.

Generative Chemistry: Deep generative models can design entirely new molecules tailored to specific needs. optibrium.comnih.gov By providing a set of desired properties, these models can generate novel chemical structures that are predicted to possess those characteristics, offering new avenues for discovery.

Synthesis Planning (Retrosynthesis): AI tools can predict the outcome of chemical reactions and even suggest complete synthetic pathways for a target molecule. drugtargetreview.com By treating reactants as one "language" and products as another, these models can "translate" a desired product back into a sequence of viable reaction steps, providing chemists with a blueprint for synthesis. drugtargetreview.com

The table below details various applications of AI and ML in the design and study of chemical compounds.

| AI/ML Application | Description | Relevance to this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity or other properties. | Predict the bioactivity of novel derivatives based on structural modifications. nih.gov |

| ADME/Toxicity Prediction | Algorithms trained to predict how a compound will behave in a biological system. | Prioritize compounds with favorable drug-like properties for synthesis and testing. mdpi.com |

| Generative Models (e.g., VAEs, GANs) | Neural networks that learn to generate new molecular structures with desired properties. | Design novel tetrazole-containing compounds with potentially enhanced activity or improved properties. nih.gov |

| Reaction Prediction & Retrosynthesis | AI that predicts the products of unseen reactions or proposes synthetic routes. | Suggest efficient and novel synthetic pathways to the target compound and its analogs. drugtargetreview.com |

The integration of AI and ML into the research workflow promises to accelerate the design-make-test-analyze cycle, leading to the faster discovery of new tetrazole compounds with valuable applications.

Exploration of New Spectroscopic Techniques for In Situ Monitoring of Reactions and Transformations

Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization and control. Traditional analytical methods often rely on quenching the reaction and analyzing discrete samples, which may not capture the full picture of transient intermediates or rapid transformations. The development of advanced in situ spectroscopic techniques allows for real-time monitoring of reactions as they occur, providing a continuous stream of data on reactant consumption, product formation, and the presence of intermediate species. perkinelmer.comrsc.org

For the synthesis of this compound, these techniques can offer unprecedented insight into the tetrazole ring formation. Several spectroscopic methods are particularly well-suited for in situ analysis:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in functional groups. mdpi.com For example, the disappearance of the azide (N₃) stretching band and the appearance of bands characteristic of the tetrazole ring can be tracked in real-time to determine reaction kinetics. nih.govyoutube.com

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for monitoring reactions involving chromophoric species. Changes in the electronic structure of the molecules as the reaction progresses can be followed by observing shifts in absorbance maxima. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally a slower technique, advancements have made in situ NMR feasible for many reactions, providing detailed structural information about all species in the reaction mixture over time.

Fluorescence Spectroscopy: For reactions involving fluorescent reactants, intermediates, or products, this highly sensitive technique can provide kinetic data even at very low concentrations. mdpi.com

Coupling these spectroscopic tools with modern instrumentation, such as stopped-flow systems or probes that can be directly immersed in the reaction vessel, enables the study of even very fast chemical processes. perkinelmer.com

The table below compares different spectroscopic techniques for their utility in in situ reaction monitoring.

| Spectroscopic Technique | Information Provided | Advantages | Limitations |

| FT-IR Spectroscopy | Changes in functional groups, bond vibrations. | Provides specific chemical information; fast scan capabilities. perkinelmer.com | Can be sensitive to solvent interference; complex spectra. |

| Raman Spectroscopy | Molecular vibrations, complementary to IR. | Excellent for aqueous solutions; less solvent interference. mdpi.com | Weaker signal than IR; potential for fluorescence interference. |

| UV-Vis Spectroscopy | Changes in electronic transitions (chromophores). | Non-destructive, widely applicable, cost-effective. mdpi.com | Provides less structural information than vibrational methods. mdpi.com |

| NMR Spectroscopy | Detailed structural information, quantification of species. | Unambiguous structural assignment of all components. | Lower sensitivity, slower acquisition times compared to optical methods. |

The application of these advanced in situ methods provides a deeper understanding of the mechanisms underlying tetrazole synthesis, facilitating more rational process development and optimization.

Expanding the Scope of Chemical Reactivity Studies under Non-Traditional Conditions

Investigating chemical reactions under non-traditional conditions, such as those employed in flow chemistry or with microwave assistance, can unlock new reactivity, improve efficiency, and enhance safety. These "novel process windows" allow for operations at temperatures and pressures inaccessible to standard batch chemistry, often leading to dramatic accelerations in reaction rates. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures. researchgate.net For the synthesis of tetrazoles, microwave heating has been shown to reduce reaction times from hours to minutes while often increasing product yields compared to conventional heating methods. researchgate.netnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient energy transfer.

Flow Chemistry (Microreactors): Flow chemistry involves performing reactions by continuously pumping reagents through a heated tube or microreactor. This approach offers several advantages over traditional batch processing:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heating and cooling, enabling precise temperature control and minimizing the formation of byproducts. beilstein-journals.org

Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, significantly reducing the risks associated with highly exothermic or potentially explosive reactions (a relevant concern when using azides). beilstein-journals.org

Access to Extreme Conditions: Reactions can be safely conducted at high temperatures and pressures, which can dramatically increase reaction rates. For example, the decomposition of a 5-substituted-1H-tetrazole was found to be approximately 100 times faster in a stainless steel flow reactor at 240 °C compared to batch conditions at the same temperature. beilstein-journals.org

Studies on tetrazole chemistry under these conditions can reveal unusual reactivity and provide pathways for process intensification. For instance, the choice of reactor material itself can have a catalytic effect, as seen in the accelerated decomposition of a tetrazole in a stainless steel flow coil compared to a more inert Hastelloy coil. beilstein-journals.org

The table below compares traditional batch synthesis with non-traditional methods.

| Parameter | Traditional Batch Conditions | Microwave-Assisted Synthesis | Flow Chemistry (Microreactors) |

| Heating Method | External (oil bath, heating mantle) | Dielectric heating via microwave irradiation | Conductive heating of the reactor |

| Reaction Time | Hours to days | Minutes to hours nih.gov | Seconds to minutes beilstein-journals.org |

| Temperature Control | Slower, potential for hotspots | Rapid and uniform | Precise and instantaneous beilstein-journals.org |

| Safety | Higher risk with hazardous reagents/exotherms | Moderate risk | Significantly enhanced safety beilstein-journals.org |

| Scalability | Can be challenging ("scale-up" issues) | Limited by microwave penetration depth | Scaled by running longer or in parallel ("numbering-up") |

By exploring the reactivity of this compound and its precursors under these advanced conditions, researchers can develop more efficient, safer, and scalable manufacturing processes.

Q & A

Q. What are the standard synthetic routes for 4-(5-methyl-2H-tetrazol-2-yl)aniline?

Methodological Answer: The synthesis typically involves cyclization of 4-nitroaniline derivatives with sodium azide (NaN₃) under acidic or thermal conditions. A common approach includes:

Nitro Reduction and Tetrazole Formation : React 4-nitroaniline with NaN₃ in a polar solvent (e.g., dimethylformamide or acetic acid) at elevated temperatures (80–120°C) to form the tetrazole ring via intermediate nitrile cyclization .

Methylation : Introduce the methyl group at the tetrazole’s 5-position using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

Purification : Recrystallize the product using ethanol or methanol to achieve >95% purity, verified by TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm aromatic protons (δ 6.8–7.4 ppm) and the methyl group (δ 2.5 ppm). ¹³C NMR identifies the tetrazole ring (δ 150–160 ppm) and aniline carbons (δ 115–130 ppm) .

- IR : Detect N-H stretching (3300–3400 cm⁻¹) and C=N/C-N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 190.1 .

Q. What stability considerations are critical during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the tetrazole ring .

- Degradation Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile:water = 70:30) to detect impurities >0.5% .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction efficiency?

Methodological Answer: Microwave irradiation reduces reaction times and improves yields by enhancing cyclization kinetics:

Reactor Setup : Use a sealed microwave vessel with 4-nitroaniline (1 eq), NaN₃ (1.2 eq), and NH₄Cl (catalyst) in DMF .

Conditions : Irradiate at 150°C for 15–20 minutes (300 W).

Yield Improvement : Achieves >85% yield compared to 60–70% in conventional thermal methods . Validate purity via melting point (57.5–59°C) .

Q. How to resolve contradictions in reported reaction yields?

Methodological Answer:

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (methanol) solvents. DMF enhances NaN₃ solubility, increasing cyclization efficiency .

- Catalyst Screening : Test Na₂S₂O₅ () or NH₄Cl () to identify yield optima.

- Statistical Design : Apply a Box-Behnken model to evaluate temperature, solvent ratio, and catalyst loading interactions .

Q. What computational tools aid in structural and interaction analysis?

Methodological Answer:

- Crystallography : Refine X-ray data using SHELXL () to resolve bond angles and torsion parameters. Visualize packing motifs with Mercury CSD’s Materials Module ().

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes) based on the tetrazole’s electron-deficient π-system .

- Environmental Fate Modeling : Apply HYDRUS-1D () to simulate soil migration and degradation kinetics under varying pH (4–9).

Methodological Notes

- Safety : Handle NaN₃ with extreme caution (toxic, explosive potential). Use fume hoods and explosion-proof equipment .

- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries (Mercury CSD, ) to confirm structural assignments.

- Contradiction Management : Replicate conflicting protocols (e.g., solvent choices) under controlled conditions to identify reproducibility limits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.